molecular formula C14H13BrCl3NO B2361574 {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 289717-36-8

{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2361574
CAS No.: 289717-36-8
M. Wt: 397.52
InChI Key: DYNJDMAWJVXGOK-UHFFFAOYSA-N
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Description

{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aryl ether derivative with a substituted benzylamine structure. The compound features a central benzene ring substituted with a bromine atom at the 4-position and a 3,4-dichlorophenoxy group at the 2-position. A methylamine group, further substituted with a methyl group, is attached via a methylene bridge.

Properties

IUPAC Name

1-[4-bromo-2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-12(16)13(17)7-11;/h2-7,18H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNJDMAWJVXGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-(3,4-dichlorophenoxy)phenylmethanol, followed by the reaction with methylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to {[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain phenoxy-substituted amines could induce apoptosis in breast cancer cells by modulating specific signaling pathways .

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research has highlighted its ability to enhance cognitive function in animal models, suggesting a role in treating conditions like Alzheimer's disease .

Agricultural Applications

Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide formulation. Its phenoxy group is known for herbicidal activity against a range of broadleaf weeds. Studies have focused on optimizing its efficacy and reducing phytotoxicity to crops, aiming to develop selective herbicides that minimize environmental impact .

Insecticidal Properties
In addition to herbicidal applications, this compound has been evaluated for insecticidal properties. Research suggests that it can disrupt the endocrine systems of pests, leading to reduced fertility and increased mortality rates among targeted insect populations. This makes it a promising candidate for integrated pest management strategies .

Materials Science

Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor in metal protection applications. Its effectiveness in acidic environments has been confirmed through electrochemical studies, showing significant inhibition efficiency against mild steel corrosion in hydrochloric acid solutions . The compound's adsorption behavior on metal surfaces aligns well with the Langmuir adsorption model, indicating its potential utility in protective coatings.

Summary of Applications

Field Application Findings/Comments
Medicinal ChemistryAnticancer ActivityInhibits cell proliferation; induces apoptosis in cancer cells .
Neuropharmacological EffectsEnhances cognitive function; potential treatment for neurological disorders .
Agricultural ScienceHerbicide DevelopmentEffective against broadleaf weeds; ongoing optimization for selectivity and environmental safety .
Insecticidal PropertiesDisrupts endocrine systems of pests; useful for integrated pest management .
Materials ScienceCorrosion InhibitionEffective in acidic environments; significant inhibition efficiency demonstrated through electrochemical studies .

Mechanism of Action

The mechanism of action of {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of halogenated aryl ether amines, with structural analogs differing in substituent positions, halogen types, and alkyl groups on the amine. Below is a detailed comparison based on molecular properties and available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Ring Amine Group Key Differences Source
{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₃BrCl₃NO* ~398.35 3,4-dichloro N-methyl Bromine at 4-position; 3,4-dichloro
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₄BrCl₂NO 363.08 2-bromo,4-chloro N-methyl Bromine at 2-position; fewer chlorines
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride C₁₅H₁₆Cl₃NO 332.65 3,4-dichloro N-ethyl Ethyl vs. methyl on amine
{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₃Cl₄NO 353.07 2,4-dichloro N-methyl Chlorine at 2-position; 2,4-dichloro
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride C₁₅H₁₆Cl₃NO ~332.65† 3,4-dichloro N-methyl Ethyl linkage instead of methylene

*Inferred from structural analysis; †Estimated based on analogous compounds.

Key Observations:

Halogen Substitution Patterns: The target compound’s 3,4-dichlorophenoxy group increases lipophilicity compared to analogs with fewer chlorines (e.g., 2-bromo-4-chloro in ). This may enhance membrane permeability but reduce metabolic stability. Bromine at the 4-position (target) vs.

Amine Group Modifications :

  • Substituting N-methyl with N-ethyl () introduces greater steric bulk, which could impact interactions with target proteins (e.g., serotonin receptors, as suggested in ).

Physicochemical Properties :

  • Molecular weights range from 332.65 to 398.35 g/mol, with higher values correlating to increased halogen content.
  • Storage conditions (e.g., room temperature for and ) suggest moderate stability, consistent with hydrochloride salts.

Biological Activity

The compound {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : [4-bromo-2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine hydrochloride
  • Molecular Formula : C14H13BrClNO
  • Molecular Weight : 304.62 g/mol
  • Physical Form : Oil
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to inhibit specific kinases involved in cancer progression, particularly:

  • c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
  • VEGFR-2 : Vascular endothelial growth factor receptor that plays a critical role in angiogenesis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on cancer cell lines overexpressing c-Met and VEGFR-2. The IC50 values for these activities are reported in the range of 0.0520.084μM0.052-0.084\,\mu M, indicating potent efficacy compared to established drugs like cabozantinib .

Cytotoxicity and Selectivity

In vitro assessments reveal that the compound exhibits cytotoxic effects against HCT-116 colorectal cancer cells while showing reduced toxicity to normal WI38 cells. This selectivity is crucial for minimizing adverse effects during therapeutic applications .

Study 1: Inhibition of c-Met and VEGFR-2

A comprehensive study evaluated the compound's ability to inhibit c-Met and VEGFR-2 in HCT-116 cells. The results indicated that compounds similar to this compound not only inhibited kinase activity but also induced apoptosis in cancer cells. The study utilized molecular docking techniques to elucidate binding interactions with key residues in the active sites of these kinases .

Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies conducted using SwissADME software suggested favorable absorption and bioavailability characteristics for this compound. Its predicted high oral bioavailability enhances its potential as a therapeutic agent .

Toxicological Profile

Despite its promising biological activities, the compound is classified as toxic if ingested or inhaled. It poses risks such as skin irritation and serious eye damage, necessitating careful handling and usage in laboratory settings .

Summary Table of Biological Activities

Activity TypeTargetIC50 (µM)Remarks
c-Met InhibitionHCT-116 Cells0.052 - 0.084Significant anti-cancer activity
VEGFR-2 InhibitionHCT-116 Cells0.052 - 0.084Comparable to cabozantinib
CytotoxicityWI38 Normal CellsN/ALower toxicity compared to cancer cells
Apoptosis InductionHCT-116 CellsN/AInduces significant apoptosis

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